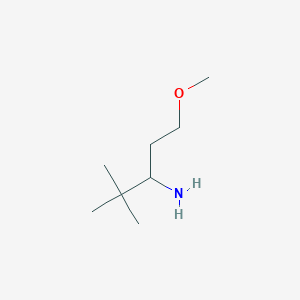
4-Cyclopropyl-2-methylaniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Cyclopropyl Derivatives
In organic chemistry, “4-Cyclopropyl-2-methylaniline” is utilized in the synthesis of chiral cyclopropyl derivatives. These compounds are important for creating densely substituted cyclopropyl azoles, amines, and ethers, which are valuable in various synthetic applications due to their enantiomeric purity .
Medicinal Chemistry
The compound plays a role in medicinal chemistry, particularly in the synthesis of biologically active quinoline and its analogues. Quinoline structures are significant in drug discovery and development due to their versatile applications in creating pharmaceuticals . Additionally, cyclopropyl groups, when attached to amines, can influence the metabolic stability of drugs, making “4-Cyclopropyl-2-methylaniline” a compound of interest in drug design .
Organic Synthesis
“4-Cyclopropyl-2-methylaniline” is involved in the development of novel synthetic methodologies for constructing highly functionalized cyclopropanes. These methodologies are crucial for advancing organic synthesis and creating new compounds with potential applications in various industries .
Asymmetric Catalysis
In the field of asymmetric catalysis, “4-Cyclopropyl-2-methylaniline” can be used to create enantioenriched compounds through bimetallic relay catalysis. This process is essential for producing polysubstituted furopyran derivatives with high stereoinduction, which are valuable in the synthesis of complex organic molecules .
Material Science
The compound has potential applications in material science, particularly in the synthesis of supercapacitor materials. For example, 4-methylaniline reduced graphene oxide/polyaniline composites show promise for energy storage applications, and “4-Cyclopropyl-2-methylaniline” could play a role in similar syntheses .
Environmental Applications
While specific environmental applications of “4-Cyclopropyl-2-methylaniline” are not directly mentioned, related compounds like cyprodinil, which share structural similarities, are used as systemic fungicides. These compounds have low solubility and volatility, making them less likely to leach into groundwater and cause environmental persistence .
Wirkmechanismus
A theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 was found . This reaction involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and the decomposition of the carbinolaniline .
Relevant Papers A paper was found that describes the development of a practical, efficient, and reproducible preparation of ASK1 inhibitor GS-4997 (Selonsertib), which involves the high-yielding preparation of 5-(4-cyclopropyl-1H-imidazole-1-yl)-2-fluoro-4-methylbenzoic acid . This could be relevant as it involves a compound structurally similar to 4-Cyclopropyl-2-methylaniline.
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZKXYJNQSIDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1202161-11-2 | |
| Record name | 4-cyclopropyl-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)

![{1-[(2-Phenylethyl)amino]cyclopentyl}methanol](/img/structure/B1528608.png)
